5-ethylnonan-3-ol

Description

BenchChem offers high-quality 5-ethylnonan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethylnonan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethylnonan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-4-7-8-10(5-2)9-11(12)6-3/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMKGYOHPSYFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334119 | |

| Record name | 5-Ethyl-3-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-71-3 | |

| Record name | 5-Ethyl-3-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-ethylnonan-3-ol: Structure, Properties, and Synthetic Strategy

Abstract

This technical guide provides a comprehensive overview of 5-ethylnonan-3-ol, a secondary alcohol with potential applications in the fields of specialty chemicals and fragrance development. This document delves into the core chemical and physical properties of the molecule, its structural elucidation through spectroscopic methodologies, a detailed protocol for its synthesis via the Grignard reaction, and essential safety and handling information. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the experimental considerations for this compound.

Introduction

5-Ethylnonan-3-ol is a branched-chain secondary alcohol. Its molecular structure, featuring a nonane backbone with an ethyl group at the fifth carbon and a hydroxyl group at the third position, imparts specific physicochemical properties that make it a molecule of interest for various applications.[1] As with many long-chain alcohols, its lipophilicity and potential for unique olfactory characteristics suggest its utility as a synthetic intermediate or a specialty solvent.[1] Understanding the nuanced relationship between its structure and its chemical behavior is paramount for its effective application and further development.

Molecular Structure and Identification

The unambiguous identification of 5-ethylnonan-3-ol is reliant on a combination of its systematic nomenclature and unique identifiers.

-

IUPAC Name : 5-ethylnonan-3-ol[2]

-

CAS Number : 19780-71-3[2]

-

Canonical SMILES : CCCCC(CC)CC(CC)O[2]

-

InChIKey : DWMKGYOHPSYFCS-UHFFFAOYSA-N[2]

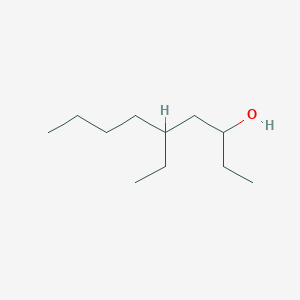

The structure of 5-ethylnonan-3-ol is depicted below, illustrating the nine-carbon main chain, the position of the ethyl substituent, and the hydroxyl functional group.

Caption: Proposed synthetic workflow for 5-ethylnonan-3-ol.

Step-by-Step Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

1-bromo-2-ethylhexane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Propanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere.

-

Add magnesium turnings to the flask along with a small crystal of iodine.

-

In the dropping funnel, place a solution of 1-bromo-2-ethylhexane in anhydrous diethyl ether.

-

Add a small amount of the alkyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux.

-

Once the reaction has started, add the remaining 1-bromo-2-ethylhexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, 2-ethylhexylmagnesium bromide.

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of propanal in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the propanal solution dropwise to the stirred, cooled Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation to yield pure 5-ethylnonan-3-ol.

-

Spectroscopic Characterization

The structure of 5-ethylnonan-3-ol can be confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics.

Infrared (IR) Spectroscopy

As a secondary alcohol, the IR spectrum of 5-ethylnonan-3-ol is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A strong and broad absorption band in the region of 3550-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. [3]* C-H Stretch (sp³): Medium to strong absorptions in the range of 3000-2840 cm⁻¹ due to the stretching of C-H bonds in the alkyl chains. [3]* C-O Stretch: A strong absorption in the region of 1150-1075 cm⁻¹, which is characteristic of a secondary alcohol. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the connectivity of the atoms. The expected chemical shifts (δ) and multiplicities are:

-

-OH Proton: A broad singlet, typically in the range of 1-5 ppm. The exact chemical shift is dependent on concentration and solvent.

-

-CH(OH)- Proton: A multiplet around 3.5-3.8 ppm, coupled to the adjacent methylene protons.

-

-CH₂- and -CH- Protons: A complex series of multiplets in the region of 1.2-1.6 ppm.

-

-CH₃ Protons: Triplets corresponding to the terminal methyl groups of the nonane chain and the ethyl substituent, expected to be in the range of 0.8-1.0 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The expected approximate chemical shifts are:

-

-C(OH)- Carbon: In the range of 65-80 ppm.

-

Alkyl Chain Carbons: Multiple signals in the aliphatic region (10-50 ppm).

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely result in the following fragmentation patterns:

-

Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z = 172.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. [5][6]This would result in fragment ions from the loss of an ethyl group (M-29) or a hexyl group (M-85).

-

Dehydration: Loss of a water molecule (M-18) is also a characteristic fragmentation for alcohols. [5][6]

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Flammability: The flash point is 99.2 °C, indicating it is a combustible liquid. [1]Keep away from open flames, sparks, and hot surfaces.

-

Toxicity: Long-chain alcohols in the C6-C11 range are generally considered irritants. [1]Chronic exposure data is limited, and appropriate precautions should be taken to minimize exposure.

-

Environmental Fate: Long-chain alcohols are generally considered to be biodegradable. [7]

Potential Applications

Based on its structure, 5-ethylnonan-3-ol has potential applications in several areas:

-

Fragrance Industry: Branched-chain alcohols often possess unique olfactory properties and can be used as components in fragrance formulations. [1]* Chemical Intermediate: The hydroxyl group can be a site for further chemical modification, making it a useful building block in the synthesis of more complex molecules. [1]* Specialty Solvents: Its specific polarity and boiling point may make it a suitable solvent for certain chemical reactions or formulations. [1]

Conclusion

5-Ethylnonan-3-ol is a secondary alcohol with well-defined chemical and physical properties. Its synthesis can be reliably achieved through a Grignard reaction, a versatile and scalable method in organic synthesis. The structural characterization relies on standard spectroscopic techniques, with predictable patterns for IR, NMR, and mass spectrometry. While exhibiting low acute toxicity, appropriate safety measures should be employed during its handling. The unique structural features of 5-ethylnonan-3-ol suggest its potential for further investigation and application in various fields of chemistry.

References

-

Cheméo. (n.d.). Chemical Properties of 5-Ethyl-3-nonanol (CAS 19780-71-3). Retrieved from [Link]

-

Fisk, P. R., et al. (2009). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Ecotoxicology and Environmental Safety, 72(8), 2139-2148. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519707, 5-Ethyl-3-nonanol. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy, 32(4), 28-33. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

- Roberts, R. M., Gilbert, J. C., Rodewald, L. B., & Wingrove, A. S. (1994). Modern Experimental Organic Chemistry (4th ed.). Saunders College Publishing.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

- 1. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. 19780-71-3 | 5-ethylnonan-3-ol - AiFChem [aifchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethylnonan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-ethylnonan-3-ol (CAS No: 19780-71-3), a secondary alcohol with potential applications in various scientific fields, including as a synthetic intermediate and specialty solvent. This document is structured to provide not only the fundamental characteristics of this compound but also to detail the experimental methodologies required for their determination, offering a self-validating framework for researchers. The causality behind experimental choices is explained to provide field-proven insights. All key data is supported by authoritative sources to ensure scientific integrity.

Introduction and Molecular Characteristics

5-Ethylnonan-3-ol is a branched-chain aliphatic alcohol. Its structure, consisting of a nonane backbone with an ethyl group at the fifth carbon and a hydroxyl group at the third position, imparts specific physicochemical characteristics that are critical for its handling, application, and potential role in synthetic chemistry and drug development.[1] Understanding these properties is paramount for its effective utilization and for ensuring safety in a laboratory and industrial setting.

Chemical Structure and Identification

-

SMILES: CCCCC(CC)CC(O)CC[5]

The presence of a hydroxyl group classifies 5-ethylnonan-3-ol as a secondary alcohol, a key determinant of its reactivity and physical properties such as boiling point and solubility.[1]

Core Physicochemical Properties

The physicochemical properties of 5-ethylnonan-3-ol are summarized in the table below, followed by a detailed discussion of their significance and experimental determination.

| Property | Value | Units | Source(s) |

| Molecular Weight | 172.31 | g/mol | [1][2][3][5] |

| Boiling Point | 223 | °C | [1] |

| Density | 0.826 | g/cm³ | [1] |

| Flash Point | 99.2 | °C | [1] |

| Octanol-Water Partition Coefficient (LogP) | 3.3638 | - | [1][5] |

| Topological Polar Surface Area (TPSA) | 20.23 | Ų | [5] |

| Hydrogen Bond Donor Count | 1 | - | [5] |

| Hydrogen Bond Acceptor Count | 1 | - | [5] |

Boiling Point and Thermal Properties

The relatively high boiling point of 223 °C is a direct consequence of the molecule's ability to form hydrogen bonds via its hydroxyl group, which requires more energy to overcome during the transition to the gaseous phase.[1] The flash point of 99.2 °C indicates that the compound is combustible and appropriate safety precautions should be taken when heating.[1]

Density

With a density of 0.826 g/cm³, 5-ethylnonan-3-ol is less dense than water, a typical characteristic for long-chain alcohols.[1] This property is important for phase separation in solvent extraction procedures.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

The LogP value of 3.3638 signifies that 5-ethylnonan-3-ol is significantly more soluble in non-polar solvents, such as octanol, than in water.[1][5] This lipophilic nature is attributed to the long hydrocarbon chain and is a critical parameter in drug development for predicting membrane permeability and bioavailability.

Experimental Protocols for Physicochemical Property Determination

The following sections detail the methodologies for determining key physicochemical properties of 5-ethylnonan-3-ol, providing a framework for experimental validation.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method is a standard and reliable technique for the empirical determination of LogP.

Protocol:

-

Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with 1-octanol. Conversely, saturate 1-octanol with the prepared aqueous buffer. Allow the phases to separate for 24 hours.

-

Sample Preparation: Accurately weigh a small amount of 5-ethylnonan-3-ol and dissolve it in a 1:1 (v/v) mixture of the pre-saturated 1-octanol and aqueous buffer.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to ensure thorough partitioning of the analyte between the two phases. Subsequently, allow the phases to fully separate for at least 24 hours.

-

Analysis: Carefully sample both the aqueous and 1-octanol phases. Analyze the concentration of 5-ethylnonan-3-ol in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[6]

Caption: Workflow for LogP determination using the Shake Flask method.

Determination of Acid Dissociation Constant (pKa)

Due to the very weak acidity of the hydroxyl proton in an alcohol, the pKa is expected to be high (typically around 16-18 for similar secondary alcohols). Potentiometric titration is a suitable method for its determination.

Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a precise amount of 5-ethylnonan-3-ol in a suitable solvent mixture (e.g., methanol/water) to a known concentration (e.g., 0.01 M). The use of a co-solvent is necessary due to the low water solubility.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a micro-burette containing a standardized strong base titrant (e.g., 0.1 M NaOH in the same solvent mixture).

-

Titration: Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For weakly acidic substances like alcohols, specialized software is often used to analyze the titration curve and determine the pKa.[7][8]

Solubility Determination

A systematic approach is used to determine the solubility of 5-ethylnonan-3-ol in various solvents.

Protocol:

-

Initial Screening: In a series of small test tubes, add approximately 25 mg of 5-ethylnonan-3-ol.

-

Solvent Addition: To each tube, add 0.75 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, hexane) in small portions, shaking vigorously after each addition.[5]

-

Observation: Observe whether the compound dissolves completely, is partially soluble, or is insoluble.[9]

-

Quantitative Analysis (Optional): For more precise solubility data, prepare saturated solutions and determine the concentration of the dissolved compound using an appropriate analytical method like GC.

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of 5-ethylnonan-3-ol.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are definitive, the expected NMR signals can be predicted based on the molecular structure.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | m | 1H | CH-OH |

| ~1.2-1.6 | m | ~16H | CH₂ and CH (aliphatic) |

| ~0.9 | t | 6H | CH₃ (terminal) |

| ~0.85 | t | 3H | CH₃ (ethyl group) |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~70-75 | C-OH |

| ~30-45 | Aliphatic CH₂ and CH |

| ~20-30 | Aliphatic CH₂ |

| ~10-15 | Aliphatic CH₃ |

Rationale: The proton attached to the carbon bearing the hydroxyl group is expected to be the most downfield among the aliphatic protons. The carbon attached to the hydroxyl group will also be the most downfield in the ¹³C NMR spectrum.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum of 5-ethylnonan-3-ol is expected to show characteristic peaks for a secondary alcohol.

Characteristic Peaks:

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding.[12][13][14]

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the stretching vibrations of the aliphatic C-H bonds.

-

C-O Stretch: A strong absorption band in the range of 1100-1150 cm⁻¹ is characteristic of a secondary alcohol C-O bond.[1][12]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 5-ethylnonan-3-ol is expected to show a weak or absent molecular ion peak (M⁺) at m/z 172 due to the lability of the alcohol.[4][15]

Expected Fragmentation Patterns:

-

Alpha-Cleavage: The most significant fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom. Loss of a propyl group (C₃H₇•) would result in a fragment at m/z 129, and loss of a hexyl group (C₆H₁₃•) would lead to a fragment at m/z 87. The loss of the larger alkyl group is often favored.[4][16][17]

-

Dehydration: Loss of a water molecule (M-18) is a common fragmentation pathway for alcohols, which would produce a peak at m/z 154.[4][15][17]

Caption: Predicted major fragmentation pathways for 5-ethylnonan-3-ol in mass spectrometry.

Stability and Storage

The stability of 5-ethylnonan-3-ol should be assessed under various conditions to establish a re-test period or shelf life.

Stability Testing Protocol:

-

Sample Preparation: Package the purified 5-ethylnonan-3-ol in containers made of the intended storage material.

-

Storage Conditions: Store samples under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.[18][19][20]

-

Testing Intervals: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[18]

-

Analysis: At each time point, analyze the samples for purity (e.g., by GC), appearance, and the presence of degradation products. A significant change is defined as a failure to meet the established specifications.[18]

Storage Recommendations: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. Keep the container tightly closed.[21]

Safety and Toxicology

-

Acute Toxicity: Simple long-chain alcohols generally have low acute toxicity.[22] For instance, the LD₅₀ for pentanols to octanols in rats is in the range of 2-5 g/kg.[22]

-

Irritation: Alcohols can be mild skin irritants.[22] It is expected to be an eye irritant.[23][24]

-

Handling Precautions: Avoid contact with skin and eyes. Use in a well-ventilated area. Keep away from open flames and hot surfaces.[21] Wear appropriate personal protective equipment, including safety goggles and gloves.

Potential Applications

Based on its physicochemical properties, 5-ethylnonan-3-ol has potential applications as:

-

A non-polar solvent in organic reactions.

-

An intermediate in the synthesis of more complex molecules, such as esters for fragrances or specialty chemicals.

-

A component in formulations requiring a high-boiling, lipophilic alcohol.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 5-ethylnonan-3-ol. By presenting both the known data and the standardized experimental protocols for their determination, this document serves as a valuable resource for researchers and professionals in drug development and other scientific disciplines. The provided insights into its lipophilicity, spectral characteristics, and stability are crucial for its effective and safe application.

References

- 5-ethylnonan-3-ol - 19780-71-3 - Vulcanchem. (n.d.).

-

Chemical Properties of 5-Ethyl-3-nonanol (CAS 19780-71-3) - Cheméo. (n.d.). Retrieved January 21, 2026, from [Link]

-

IR Spectrum: Alcohols and Phenols - Química Organica.org. (n.d.). Retrieved January 21, 2026, from [Link]

-

5-Ethyl-3-nonanol | C11H24O | CID 519707 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent Technologies. Retrieved January 21, 2026, from [Link]

-

5-Ethyl-3-nonanol - NIST WebBook. (n.d.). Retrieved January 21, 2026, from [Link]

-

How To Determine Stability Of Organic Compounds? - Chemistry For Everyone. (2025, July 24). YouTube. Retrieved January 21, 2026, from [Link]

-

Alcohol : Mass Spectra Fragmentation Patterns. (n.d.). Retrieved January 21, 2026, from [Link]

-

17.11 Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024, April 20). Retrieved January 21, 2026, from [Link]

-

FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog. (2024, June 16). Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry of Alcohols. (2025, August 12). YouTube. Retrieved January 21, 2026, from [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 21, 2026, from [Link]

-

Rapid Method for Estimating Log P for Organic Chemicals - epa nepis. (n.d.). Retrieved January 21, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 21, 2026, from [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. (2021, March 22). Retrieved January 21, 2026, from [Link]

-

Alcohol (chemistry) - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 21, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved January 21, 2026, from [Link]

-

Qualitative Tier 2 Assessment - Santos. (n.d.). Retrieved January 21, 2026, from [Link]

-

How to calculate the pKa value of ethanol - Quora. (2016, July 7). Retrieved January 21, 2026, from [Link]

-

C9-C11 Alcohol Ethoxylate - What It Is and How It's Made | Puracy. (2023, July 26). Retrieved January 21, 2026, from [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, October 4). Retrieved January 21, 2026, from [Link]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents. (n.d.).

-

Ethoxylates of aliphatic alcohols (>C6): Human health tier II assessment. (2019, December 12). Retrieved January 21, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved January 21, 2026, from [Link]

-

Stability testing of existing active substances and related finished products - European Medicines Agency. (2023, July 13). Retrieved January 21, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - NIH. (2022, November 24). Retrieved January 21, 2026, from [Link]

-

Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Regulatory Requirements Related to Stability Testing - PharmaQuesT. (n.d.). Retrieved January 21, 2026, from [Link]

-

Alcohol ethoxylates (C9-11) | Substance - EWG's Guide to Healthy Cleaning. (n.d.). Retrieved January 21, 2026, from [Link]

-

pKa and log p determination | PPTX - Slideshare. (n.d.). Retrieved January 21, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 21, 2026, from [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. acdlabs.com [acdlabs.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. saltise.ca [saltise.ca]

- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 13. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 17. youtube.com [youtube.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 20. qlaboratories.com [qlaboratories.com]

- 21. fishersci.com [fishersci.com]

- 22. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 23. santos.com [santos.com]

- 24. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

An In-depth Technical Guide to 5-ethylnonan-3-ol (CAS: 19780-71-3)

This guide provides a comprehensive technical overview of 5-ethylnonan-3-ol, a C11 secondary alcohol. Given the limited specific literature on this molecule, this document synthesizes data from structurally related compounds and established principles of organic chemistry to offer a robust resource for researchers, scientists, and professionals in drug development. The focus is on providing practical, field-proven insights into its synthesis, characterization, potential applications, and safe handling.

Section 1: Molecular Profile and Physicochemical Properties

5-Ethylnonan-3-ol is a branched-chain secondary alcohol. Its structure, featuring a hydroxyl group on the third carbon of a nonane backbone with an ethyl branch at the fifth position, imparts specific characteristics regarding its polarity, solubility, and thermal properties.

Chemical Structure and Computed Properties

-

IUPAC Name: 5-ethylnonan-3-ol

-

CAS Number: 19780-71-3

-

Molecular Formula: C₁₁H₂₄O

-

Molecular Weight: 172.31 g/mol

The asymmetric center at the carbon bearing the hydroxyl group (C3) and at the branch point (C5) means that 5-ethylnonan-3-ol can exist as multiple stereoisomers.

Table 1: Computed and Estimated Physicochemical Properties of 5-ethylnonan-3-ol

| Property | Value | Source & Rationale |

| Molecular Weight | 172.31 g/mol | PubChem CID 519707[1] |

| XLogP3-AA | 4.4 | PubChem CID 519707 (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 519707 (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID 519707 (Computed)[1] |

| Boiling Point (est.) | 227-231 °C at 760 mmHg | Estimated based on the boiling point of the structural isomer undecan-5-ol (228-230 °C)[2] and general trends for branched alcohols.[3] |

| Density (est.) | ~0.83 g/mL | Estimated based on the density of the structural isomer undecan-5-ol (0.830 g/mL).[4] |

| Solubility in Water (est.) | Low (< 50 mg/L) | Estimated based on the high lipophilicity (XLogP3) and data for similar long-chain alcohols.[2] |

Section 2: Synthesis and Purification

The most direct and industrially scalable method for synthesizing a secondary alcohol like 5-ethylnonan-3-ol is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to an aldehyde.

Retrosynthetic Analysis

A retrosynthetic approach to 5-ethylnonan-3-ol suggests two primary Grignard synthesis pathways, involving the formation of the C2-C3 bond or the C3-C4 bond via nucleophilic attack on an aldehyde.

Caption: Retrosynthetic analysis for 5-ethylnonan-3-ol.

Detailed Experimental Protocol: Synthesis via Grignard Reaction (Pathway A)

This protocol describes the synthesis starting from 5-ethylheptanal and ethylmagnesium bromide. This pathway is often preferred due to the commercial availability and stability of the starting materials.

Step 1: Grignard Reagent Preparation

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

In the dropping funnel, add a solution of bromoethane in anhydrous diethyl ether or THF.

-

Add a small portion of the bromoethane solution to the magnesium turnings. The reaction is initiated, often indicated by bubbling and a slight warming of the flask. If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

Step 2: Reaction with Aldehyde

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 5-ethylheptanal in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[5]

Step 3: Workup and Purification

-

Cool the reaction mixture again in an ice bath.

-

Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This is a safer alternative to quenching with acid, as it minimizes the risk of elimination side reactions.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 5-ethylnonan-3-ol.

Section 3: Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 5-ethylnonan-3-ol.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for 5-ethylnonan-3-ol

| Technique | Predicted Features | Rationale/Causality |

| ¹H NMR | ~3.4-3.6 ppm (m, 1H): Proton on the carbon bearing the -OH group (CH-OH). Deshielded by the electronegative oxygen.[1] ~0.8-1.0 ppm (m, 9H): Terminal methyl groups (-CH₃). ~1.2-1.6 ppm (m, 13H): Methylene (-CH₂-) and methine (-CH-) protons of the alkyl chains. Variable (br s, 1H): Hydroxyl proton (-OH). Its chemical shift is concentration-dependent and it can be exchanged with D₂O.[1] | The chemical shifts are based on established ranges for aliphatic alcohols. The multiplicity (m) of the CH-OH proton would be complex due to coupling with adjacent protons. |

| ¹³C NMR | ~70-75 ppm: Carbon attached to the hydroxyl group (C3). This is the most downfield shifted aliphatic carbon due to the deshielding effect of oxygen.[1] ~10-40 ppm: Remaining aliphatic carbons (C1, C2, C4-C9, and ethyl group carbons). | The specific shifts within this range would depend on the degree of substitution and distance from the hydroxyl group. Eleven distinct signals would be expected due to the molecule's asymmetry. |

| FT-IR | ~3300-3400 cm⁻¹ (strong, broad): O-H stretching vibration, characteristic of hydrogen-bonded alcohols.[6] ~2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations of the alkyl groups. ~1100-1125 cm⁻¹ (strong): C-O stretching vibration, characteristic for secondary alcohols.[7][8] | The broadness of the O-H stretch is a hallmark of intermolecular hydrogen bonding.[6] The C-O stretch position helps differentiate it from primary or tertiary alcohols.[7][8] |

Chromatographic and Mass Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive method for assessing the purity of 5-ethylnonan-3-ol and confirming its molecular weight.

-

Expected GC Behavior: As a relatively volatile C11 alcohol, it will chromatograph well on a standard non-polar or mid-polar capillary column (e.g., DB-5).

-

Expected Mass Spectrum: The molecular ion peak (M⁺) at m/z 172 may be weak or absent.[9] Key fragmentation patterns for secondary alcohols include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen is a dominant fragmentation pathway.[9] For 5-ethylnonan-3-ol, this would lead to significant fragments at m/z 143 (loss of an ethyl group) and m/z 59 (cleavage between C3 and C4).

-

Dehydration: Loss of a water molecule (M-18) leading to a peak at m/z 154 .[9]

-

Caption: GC-MS analytical workflow for 5-ethylnonan-3-ol.

Section 4: Potential Applications and Fields of Research

While specific applications for 5-ethylnonan-3-ol are not documented, its structural characteristics as a C11 fatty alcohol suggest its utility in several areas where such molecules are routinely employed.

Pharmaceutical and Cosmetic Formulations

Fatty alcohols are crucial excipients in topical formulations such as creams and lotions.[10] They function as:

-

Emollients: Providing a smoothing and softening effect on the skin.[11]

-

Thickeners and Viscosity Modifiers: Contributing to the desirable texture and consistency of the final product.[11]

-

Emulsion Stabilizers: Preventing the separation of oil and water phases in creams.[12]

-

Solubilizers: Aiding in the dissolution of lipophilic active pharmaceutical ingredients (APIs).

Protocol: Preparation of a Model Oil-in-Water (O/W) Cream

-

Oil Phase Preparation: Combine 5-ethylnonan-3-ol (e.g., 5-10% w/w) with other oil-soluble components (e.g., cetyl alcohol, stearic acid, and the API) and heat to 70-75 °C until all components are melted and uniform.

-

Aqueous Phase Preparation: In a separate vessel, combine water, a hydrophilic emulsifier (e.g., Polysorbate 80), and any water-soluble additives. Heat to 70-75 °C.

-

Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed.

-

Cooling: Continue stirring at a lower speed while the emulsion cools to room temperature. Add any temperature-sensitive ingredients, such as preservatives, below 45°C.[13]

Industrial Applications

The amphiphilic nature of C9-C11 alcohols makes them valuable surfactants and wetting agents in various industrial products:

-

Cleaners and Detergents: They help to reduce surface tension, allowing for the effective lifting and emulsification of grease and oils.[14][15]

-

Metalworking Fluids and Lubricants: Branched-chain fatty alcohols can be used as precursors for synthetic esters that serve as lubricants with good low-temperature performance.[16]

-

Paints and Coatings: They can act as emulsifiers and wetting agents, ensuring formulation stability and even pigment dispersion.[17]

Section 5: Biological Activity and Toxicological Profile

Antimicrobial Potential

Long-chain fatty alcohols are known to possess antimicrobial properties. Their activity is dependent on the carbon chain length, with alcohols in the C10-C13 range often showing significant efficacy against various bacteria, including Staphylococcus aureus and mycobacteria.[2][18][19]

Mechanism of Action: The primary antimicrobial mechanism of long-chain alcohols is believed to be the disruption of the bacterial cell membrane.[20] The lipophilic alkyl chain intercalates into the lipid bilayer, leading to a loss of membrane integrity, increased permeability, and ultimately, cell lysis.[19]

Caption: Proposed mechanism of antimicrobial action.

Given that 5-ethylnonan-3-ol is a C11 alcohol, it is a strong candidate for investigation as an antimicrobial agent, particularly for topical applications where it could serve a dual role as both an active ingredient and a formulation excipient.

Safety and Toxicology

Specific toxicological data for 5-ethylnonan-3-ol is not available. However, the class of long-chain fatty alcohols is generally considered to have low acute toxicity.[21]

-

Irritation: Alcohols in the C6-C11 range can be considered irritants to the skin and eyes.[21] A safety data sheet for the related compound 1-undecanol lists it as a cause of serious eye irritation.[22] Therefore, appropriate personal protective equipment (PPE) is essential.

-

Sensitization: Fatty alcohols are generally not considered to be skin sensitizers.[21]

-

Systemic Toxicity: They exhibit low repeat-dose toxicity and show no evidence of being mutagenic or causing reproductive toxicity.

-

Handling Precautions: Standard laboratory safety practices should be followed. This includes working in a well-ventilated area, wearing safety glasses, gloves, and a lab coat.[22] Avoid ingestion and inhalation.[22]

Section 6: Conclusion

5-Ethylnonan-3-ol is a representative C11 secondary alcohol with significant potential for application in the pharmaceutical, cosmetic, and industrial sectors. While specific data for this compound is sparse, a thorough understanding of the chemistry of related fatty alcohols allows for the confident prediction of its properties and the development of robust protocols for its synthesis and analysis. Its predicted functions as an emollient, emulsifier, and potential antimicrobial agent make it a compelling target for further research and development, particularly in the creation of advanced topical drug delivery systems and high-performance industrial formulations.

References

-

Sinarmas Cepsa. (2025, May 7). Fatty Alcohols 101: Uses, benefits, and why they matter in everyday products. Available at: [Link]

-

Puracy. (2023, July 26). C9-C11 Alcohol Ethoxylate - What It Is and How It's Made. Available at: [Link]

-

Togashi, N., et al. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules, 12(2), 135-148. Available at: [Link]

-

Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Ethyl-3-nonanol. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Fatty alcohol. Retrieved from [Link]

-

Skin Type Solutions. (2022, July 16). Fatty Alcohols in Skin Care. Available at: [Link]

-

McDonnell, G., & Russell, A. D. (2017). Understanding the antimicrobial activity of selected disinfectants against methicillin-resistant Staphylococcus aureus (MRSA). Journal of Hospital Infection, 97(2), 119-125. Available at: [Link]

-

Yunus, R., et al. (2014). The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. Industrial & Engineering Chemistry Research, 53(29), 11751–11757. Available at: [Link]

-

Britannica. (2026, January 2). Alcohol - Boiling Point, Solubility, Flammability. Available at: [Link]

-

Surten. (n.d.). C9-C11 Alcohol Ethoxylates. Available at: [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.3: Physical Properties of Alcohols. Available at: [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Bhide, S. S. (2018). Functionality And Role Of Different Fatty Alcohols In Topical O/W Cream Formulation [Master's thesis, The University of Mississippi]. eGrove. Available at: [Link]

-

Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Stobec. (n.d.). ALCOHOL C9-11. Available at: [Link]

-

Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

-

Ashenhurst, J. (2010, October 25). 3 Trends That Affect Boiling Points. Master Organic Chemistry. Available at: [Link]

-

Skin Type Solutions. (n.d.). Fatty Alcohols in Skin Care. Retrieved from [Link]

-

Roberts, D. W., et al. (2015). Human health risk assessment of long chain alcohols. Regulatory Toxicology and Pharmacology, 73(2), 529-537. Available at: [Link]

-

C9-11 Alcohol Ethoxylate: A Versatile Nonionic Surfactant for Diverse Applications. (2026, January 18). LinkedIn. Available at: [Link]

-

ChemSynthesis. (2025, May 20). 5-undecanol. Available at: [Link]

-

Togashi, N., et al. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Journal of Oleo Science, 56(6), 301-306. Available at: [Link]

-

Nugraha, A. S., & Nandiyanto, A. B. D. (2021). Structural Design and Strength Analysis of Lifting Machine for.... Indonesian Journal of Multidisciplinary Research, 1(2), 179-200. Available at: [Link]

-

Stobec. (n.d.). ALCOHOL C9-11. Retrieved from [Link]

-

Organic Skincare Formulation. (2020, March 23). LIST OF FATTY ALCOHOLS USED IN SKINCARE TO MAKE STABLE EMULSIONS & INCREASE VISCOSITY [Video]. YouTube. Available at: [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Undecanol. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Available at: [Link]

-

Alcohols for Use as an Antimicrobial Agent. (2021, March 4). Contec, Inc. Available at: [Link]

-

The Good Scents Company. (n.d.). 5-undecanol. Retrieved from [Link]

-

Kundu, D., et al. (2015). Antibacterial activity of long-chain fatty alcohols against mycobacteria. FEMS Microbiology Letters, 362(15), fnv118. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 5-undecanol, 37493-70-2 [thegoodscentscompany.com]

- 3. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. Undecane = 99 1120-21-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. US10376901B2 - Use of branched alcohols and alkoxylates thereof as secondary collectors - Google Patents [patents.google.com]

- 12. Distribution of Flavan-3-ol Species in Ripe Strawberry Fruit Revealed by Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging [mdpi.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. Surten - C9-C11 Alcohol Ethoxylates. Specialty Surfactants & Ethoxylates Manufacturer [surtensurfactants.com]

- 18. youtube.com [youtube.com]

- 19. Understanding the antimicrobial activity of selected disinfectants against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. cleanroom.contecinc.com [cleanroom.contecinc.com]

Spectroscopic Data Analysis of 5-Ethylnonan-3-ol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-ethylnonan-3-ol, a secondary alcohol with the molecular formula C₁₁H₂₄O.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a deep understanding of the structural elucidation of organic molecules through modern spectroscopic techniques. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.

Introduction to 5-Ethylnonan-3-ol

5-Ethylnonan-3-ol is a branched-chain secondary alcohol. Its structure, consisting of a nonane backbone with an ethyl group at the fifth position and a hydroxyl group at the third position, presents a unique spectroscopic fingerprint.[2] Understanding this fingerprint is crucial for quality control in its synthesis, for its identification in complex mixtures, and for predicting its chemical behavior in various applications. The molecular weight of 5-ethylnonan-3-ol is 172.31 g/mol .[3]

This guide will provide not only the spectroscopic data but also the underlying principles and detailed experimental protocols. This approach is designed to equip the reader with the practical knowledge to acquire and interpret similar data in their own research endeavors.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 5-ethylnonan-3-ol provides valuable information about the number of different types of protons and their connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

A standard operating procedure for acquiring a ¹H NMR spectrum is outlined below.[4][5][6][7]

-

Sample Preparation:

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe to the ¹H frequency.

-

Set the acquisition parameters, including the number of scans (e.g., 16), spectral width, and relaxation delay.[8]

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

-

Predicted ¹H NMR Data for 5-Ethylnonan-3-ol

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for 5-ethylnonan-3-ol. Predictions were generated using online NMR prediction tools.[9][10][11]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH(OH)- | 3.5 - 3.7 | Multiplet | 1H |

| -OH | 1.5 - 2.5 | Broad Singlet | 1H |

| -CH(CH₂CH₃)- | 1.3 - 1.5 | Multiplet | 1H |

| -CH₂- (adjacent to CH(OH)) | 1.2 - 1.4 | Multiplet | 2H |

| -CH₂- (other) | 1.1 - 1.4 | Multiplet | 8H |

| -CH₃ (of ethyl group on C5) | 0.8 - 1.0 | Triplet | 3H |

| -CH₃ (of ethyl group on C3) | 0.8 - 1.0 | Triplet | 3H |

| -CH₃ (terminal of nonane chain) | 0.8 - 1.0 | Triplet | 3H |

Analysis and Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-ethylnonan-3-ol is consistent with its structure. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to be the most deshielded of the aliphatic protons, appearing as a multiplet in the 3.5-3.7 ppm region due to coupling with neighboring protons.[12][13][14][15] The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.[16] The remaining methylene and methine protons of the alkyl chains overlap in the 1.1-1.5 ppm region, appearing as complex multiplets. The three distinct methyl groups are expected to appear as triplets in the upfield region (0.8-1.0 ppm) due to coupling with their adjacent methylene groups. The integration values correspond to the number of protons in each unique chemical environment, further confirming the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters.[4][5][6][7]

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 5-ethylnonan-3-ol dissolved in ~0.6 mL of deuterated solvent.[7]

-

-

Instrument Setup and Data Acquisition:

-

Follow the same initial steps as for ¹H NMR (insertion, locking, shimming).

-

Tune and match the probe to the ¹³C frequency.

-

Set up a proton-decoupled ¹³C NMR experiment. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum with singlets for each carbon.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[17]

-

Acquire the FID.

-

-

Data Processing:

-

Process the data as described for ¹H NMR (Fourier transform, phasing, referencing).

-

Predicted ¹³C NMR Data for 5-Ethylnonan-3-ol

The predicted ¹³C NMR chemical shifts for 5-ethylnonan-3-ol are presented below. These predictions are based on established empirical data and computational models.[18][19][20]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C3 (-CH(OH)-) | 70 - 75 |

| C5 (-CH(CH₂CH₃)-) | 45 - 50 |

| C2, C4, C6 | 25 - 40 |

| C1, C7, C8, C9 | 10 - 25 |

| -CH₃ (of ethyl group on C5) | 10 - 15 |

| -CH₃ (of ethyl group on C3) | 10 - 15 |

| -CH₃ (terminal of nonane chain) | 10 - 15 |

Analysis and Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of 5-ethylnonan-3-ol is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming the diastereotopic methylene protons on the ethyl groups make the adjacent carbons inequivalent. The carbon atom bonded to the hydroxyl group (C3) is the most deshielded, with a predicted chemical shift in the range of 70-75 ppm.[1][17] The methine carbon at the branch point (C5) is also expected to be downfield relative to the other aliphatic carbons. The remaining methylene and methyl carbons will appear in the upfield region of the spectrum. The specific chemical shifts provide a detailed map of the carbon framework of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining the IR spectrum of liquid samples.[21][22][23][24]

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of 5-ethylnonan-3-ol onto the ATR crystal.[21]

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Predicted IR Absorption Data for 5-Ethylnonan-3-ol

The predicted characteristic IR absorption bands for 5-ethylnonan-3-ol are listed below. These predictions are based on the known absorption frequencies of functional groups.[1][2][3][25][26]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-O Stretch (secondary alcohol) | 1085 - 1125 | Strong |

Analysis and Interpretation of the IR Spectrum

The IR spectrum of 5-ethylnonan-3-ol is expected to be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol involved in hydrogen bonding.[3][25][26] The presence of strong absorption bands in the 2850-3000 cm⁻¹ region confirms the presence of C-H bonds in the alkyl chains. A strong absorption in the 1085-1125 cm⁻¹ range is indicative of the C-O stretching vibration of a secondary alcohol.[2] The absence of other strong characteristic peaks (e.g., C=O at ~1700 cm⁻¹) further supports the identification of the compound as an alcohol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying volatile organic compounds.[27][28][29][30][31]

-

Sample Preparation:

-

Prepare a dilute solution of 5-ethylnonan-3-ol in a volatile organic solvent (e.g., dichloromethane or methanol).

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a GC column based on the components' boiling points and interactions with the stationary phase.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the ion source (typically using electron ionization, EI), the molecules are bombarded with electrons, leading to ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Examine the fragmentation pattern to deduce the structure of the molecule.

-

Predicted Mass Spectrometry Data for 5-Ethylnonan-3-ol

The mass spectrum of 5-ethylnonan-3-ol is expected to show a molecular ion peak and characteristic fragment ions. The NIST WebBook provides a mass spectrum for 5-ethylnonan-3-ol.[4]

| m/z | Proposed Fragment | Fragmentation Pathway |

| 172 | [C₁₁H₂₄O]⁺ | Molecular Ion (M⁺) |

| 157 | [C₁₀H₂₁O]⁺ | Loss of CH₃ |

| 143 | [C₉H₁₉O]⁺ | Loss of C₂H₅ |

| 129 | [C₈H₁₇O]⁺ | Loss of C₃H₇ |

| 115 | [C₇H₁₅O]⁺ | Loss of C₄H₉ |

| 101 | [C₆H₁₃O]⁺ | Loss of C₅H₁₁ |

| 87 | [C₅H₁₁O]⁺ | α-cleavage |

| 73 | [C₄H₉O]⁺ | α-cleavage |

| 59 | [C₃H₇O]⁺ | α-cleavage |

| 45 | [C₂H₅O]⁺ | α-cleavage |

Analysis and Interpretation of the Mass Spectrum

The mass spectrum of a secondary alcohol like 5-ethylnonan-3-ol often shows a weak or absent molecular ion peak at m/z 172 due to facile fragmentation.[32][33][34][35][36] The most characteristic fragmentation pathways for alcohols are α-cleavage and dehydration.[32][36] Alpha-cleavage involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For 5-ethylnonan-3-ol, this can result in several prominent fragment ions. Cleavage between C3 and C4 would yield a fragment at m/z 87, while cleavage between C2 and C3 would give a fragment at m/z 59. Other α-cleavages are also possible. Dehydration, the loss of a water molecule (18 amu), would result in a peak at m/z 154 (M-18). The relative abundances of these fragment ions provide a fingerprint that can be used to confirm the structure of the molecule.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of 5-ethylnonan-3-ol. Each technique offers unique and complementary information, and together they allow for an unambiguous confirmation of the molecule's structure. The predicted data and detailed protocols presented in this guide serve as a valuable resource for researchers and scientists working with this and similar compounds.

References

-

5-Ethyl-3-nonanol - the NIST WebBook. [Link]

-

5-Ethyl-3-nonanol - the NIST WebBook. [Link]

-

5-Ethyl-3-nonanol | C11H24O | CID 519707 - PubChem. [Link]

-

Studying the composition of alcohols using IR spectroscopy - International Journal of Multidisciplinary Research and Development. [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. [Link]

-

IR: alcohols. [Link]

-

Modern open-source tools for simulation of NMR spectra - Chemistry Stack Exchange. [Link]

-

NMR Software - SpinCore Technologies. [Link]

-

Standard Operating Procedure H-NMR. [Link]

-

How to predict IR Spectra? - ResearchGate. [Link]

-

IR Spectra Predicting Tools - YouTube. [Link]

-

Download NMR Predict - Mestrelab. [Link]

-

Mass Spectrometry of Alcohols - Chemistry Steps. [Link]

-

GCMS Section 6.10 - Whitman People. [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. [Link]

-

Mass Spectrometry of Alcohols - YouTube. [Link]

-

Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]

-

Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery. [Link]

-

Predict 1H proton NMR spectra - NMRDB.org. [Link]

-

Protocol device used for FTIR-ATR spectroscopy. Droplet is confined... - ResearchGate. [Link]

-

Chemical shifts. [Link]

-

PROSPRE - 1 H NMR Predictor. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]

-

IR Spectrum Prediction Service - AIDD Platform - CD ComputaBio. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

IR Spectrum Prediction - Protheragen. [Link]

-

IR spectra prediction - Cheminfo.org. [Link]

-

Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC - NIH. [Link]

-

Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products - TTB. [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

-

GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples-quantifying neonatal exposure - ResearchGate. [Link]

-

a guide to 13c nmr chemical shift values. [Link]

-

ATR-FTIR Spectroscopy Basics - Mettler Toledo. [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

1H NMR Chemical Shift - Oregon State University. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

-

C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR - YouTube. [Link]

Sources

- 1. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 2. Analysis of Characteristic Absorption of Important Functional Groups in Infrared Spectroscopy (Part Two) - Oreate AI Blog [oreateai.com]

- 3. tutorchase.com [tutorchase.com]

- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. commons.ggc.edu [commons.ggc.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. Download NMR Predict - Mestrelab [mestrelab.com]

- 9. Visualizer loader [nmrdb.org]

- 10. PROSPRE [prospre.ca]

- 11. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. web.pdx.edu [web.pdx.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. compoundchem.com [compoundchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 22. youtube.com [youtube.com]

- 23. mt.com [mt.com]

- 24. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 25. allsubjectjournal.com [allsubjectjournal.com]

- 26. orgchemboulder.com [orgchemboulder.com]

- 27. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 28. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 29. ttb.gov [ttb.gov]

- 30. researchgate.net [researchgate.net]

- 31. GC/MS Analysis of Ethanol in Low Alcohol Beer on SUPELCOWAX® 10 after Headspace SPME using a 100 µm PDMS Fiber [sigmaaldrich.com]

- 32. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 33. GCMS Section 6.10 [people.whitman.edu]

- 34. youtube.com [youtube.com]

- 35. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 36. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Ethylnonan-3-ol: Synthesis, Characterization, and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylnonan-3-ol is a branched secondary alcohol with the molecular formula C₁₁H₂₄O.[1] Its structure, featuring a nonane backbone with an ethyl group at the fifth carbon and a hydroxyl group at the third position, results in a molecule with specific physicochemical properties that may be of interest in various chemical and pharmaceutical applications.[1] This guide provides a comprehensive overview of 5-ethylnonan-3-ol, focusing on its synthesis, analytical characterization, and a discussion of its known and potential natural occurrence. While specific literature on the discovery and widespread natural distribution of this particular alcohol is limited, this document consolidates fundamental chemical principles to provide a robust technical framework for its study and application.

Chemical and Physical Properties

Understanding the fundamental properties of 5-ethylnonan-3-ol is crucial for its handling, purification, and application. As a secondary alcohol, the carbon atom bonded to the hydroxyl group is attached to two other carbon atoms, influencing its reactivity.[1]

| Property | Value | Units | Source |

| Molecular Formula | C₁₁H₂₄O | [1] | |

| Molecular Weight | 172.31 | g/mol | [1] |

| Boiling Point | 223 | °C (at 760 mmHg) | [1] |

| Density | 0.826 | g/cm³ | [1] |

| Flash Point | 99.2 | °C | [1] |

| Refractive Index | 1.435 | [1] |

The relatively high boiling point is indicative of the presence of intermolecular hydrogen bonding conferred by the hydroxyl group.[1] Its density, being less than that of water, is typical for long-chain alcohols.[1]

Synthesis of 5-Ethylnonan-3-ol

The synthesis of 5-ethylnonan-3-ol can be efficiently achieved through well-established organometallic chemistry, specifically utilizing a Grignard reaction. This method offers a versatile and reliable pathway to secondary alcohols with a high degree of control over the final structure. An alternative approach involves the reduction of the corresponding ketone, 5-ethylnonan-3-one.

Pathway 1: Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation. For the synthesis of 5-ethylnonan-3-ol, two primary retrosynthetic disconnections are plausible, each involving the reaction of a Grignard reagent with an appropriate aldehyde.

Retrosynthetic Analysis of Grignard Pathways

Caption: Retrosynthetic analysis for the synthesis of 5-ethylnonan-3-ol via two distinct Grignard reaction pathways.

Experimental Protocol: Grignard Synthesis (Pathway A)

This protocol details the synthesis of 5-ethylnonan-3-ol from ethylmagnesium bromide and 3-ethylheptanal.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl bromide

-

3-Ethylheptanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

A small crystal of iodine can be added to initiate the reaction.

-

Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to the magnesium.

-

Once the reaction begins (as evidenced by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with the Aldehyde:

-

Cool the Grignard reagent to 0 °C using an ice bath.

-

Add a solution of 3-ethylheptanal in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 5-ethylnonan-3-ol.

-

Pathway 2: Reduction of 5-Ethylnonan-3-one

An alternative synthetic route is the reduction of the corresponding ketone, 5-ethylnonan-3-one. This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common and mild choice for the reduction of ketones to secondary alcohols.

Experimental Workflow: Ketone Reduction

Caption: General workflow for the synthesis of 5-ethylnonan-3-ol via the reduction of 5-ethylnonan-3-one.

Analytical Characterization

The identity and purity of synthesized 5-ethylnonan-3-ol must be confirmed through rigorous analytical techniques. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For a long-chain alcohol like 5-ethylnonan-3-ol, GC provides excellent separation from potential impurities and starting materials, while MS provides structural information for definitive identification.

Typical GC-MS Protocol:

-

Sample Preparation: Dilute a small amount of the purified alcohol in a suitable solvent such as dichloromethane or hexane.

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for the analysis of long-chain alcohols.

-

Injector: Use a split/splitless injector, typically in split mode to avoid column overloading.

-

Oven Program: A temperature gradient is employed to ensure good separation. An example program would be:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. The mass spectrum of 5-ethylnonan-3-ol will show a characteristic fragmentation pattern, although the molecular ion peak (m/z 172) may be weak or absent. Key fragments would arise from cleavage adjacent to the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. Key expected signals include:

-

A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C3-H).

-

Signals for the methyl and methylene protons of the ethyl groups and the nonane chain, with chemical shifts and splitting patterns consistent with their neighboring protons.

-

A broad singlet for the hydroxyl proton, which can be exchanged with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the hydroxyl group (C3) will have a characteristic chemical shift in the range of 60-80 ppm.

Natural Occurrence and Biological Activity

Currently, there is a lack of specific scientific literature detailing the widespread natural occurrence or specific biological activities of 5-ethylnonan-3-ol. While many long-chain alcohols are found in nature as components of essential oils, plant volatiles, and insect pheromones, the presence of 5-ethylnonan-3-ol has not been prominently reported in these contexts.